Product packaging for 4-(Trifluoromethoxy)-1H-imidazole(Cat. No.:)

4-(Trifluoromethoxy)-1H-imidazole

Cat. No.: B11812181
M. Wt: 152.07 g/mol
InChI Key: QXPXVIVPYRMQLC-UHFFFAOYSA-N
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Description

4-(Trifluoromethoxy)-1H-imidazole is a fluorinated heterocyclic building block of significant interest in multiple research fields. As a trifluoromethyl-substituted imidazole, it features a five-membered ring structure with two non-adjacent nitrogen atoms, making it a privileged scaffold in medicinal and agricultural chemistry . The compound serves as a key synthesis intermediate for ligands in advanced applications such as Covalent Organic Frameworks (COFs) and Dye-Sensitized Solar Cells (DSSCs) . In pharmaceutical research, imidazole derivatives are extensively investigated for their biological activity. Related compounds, such as 1-aryl-4-nitro-1H-imidazoles, have shown promising in vivo efficacy as leads for the treatment of human African trypanosomiasis (sleeping sickness) . Furthermore, recent methodologies highlight the use of similar imidazole compounds in the green synthesis of benzopyrone-azole hybrids, which are subsequently evaluated as potential α-glucosidase inhibitors . The presence of the trifluoromethoxy group enhances the molecule's properties by improving its metabolic stability, lipophilicity, and membrane permeability, which are desirable traits in the development of Active Pharmaceutical Ingredients (APIs) . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H3F3N2O B11812181 4-(Trifluoromethoxy)-1H-imidazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H3F3N2O

Molecular Weight

152.07 g/mol

IUPAC Name

5-(trifluoromethoxy)-1H-imidazole

InChI

InChI=1S/C4H3F3N2O/c5-4(6,7)10-3-1-8-2-9-3/h1-2H,(H,8,9)

InChI Key

QXPXVIVPYRMQLC-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC=N1)OC(F)(F)F

Origin of Product

United States

Research Significance of Trifluoromethoxy Substituted Imidazoles

The incorporation of the trifluoromethoxy (-OCF3) group into the imidazole (B134444) scaffold has garnered significant attention in contemporary chemical research, particularly within medicinal and materials science. This substituent imparts unique and highly desirable properties to the parent imidazole molecule, stemming from the distinct electronic nature of the trifluoromethoxy group. Its strong electron-withdrawing capacity and high lipophilicity significantly modify the physicochemical characteristics of the imidazole ring. nih.govmdpi.com

The trifluoromethoxy group is often considered a bioisostere of other functional groups, but it possesses a unique combination of properties. It is substantially more lipophilic and electron-withdrawing than a methoxy (B1213986) group. nih.gov This increased lipophilicity can enhance the ability of a molecule to cross biological membranes, a crucial factor in drug design. nih.govmdpi.com Furthermore, the exceptional strength of the carbon-fluorine bonds renders the -OCF3 group highly resistant to metabolic degradation, which can lead to improved pharmacokinetic profiles and a longer half-life for potential drug candidates. mdpi.comresearchgate.net

Comparative Properties of Substituent Groups

Substituent Group Electronic Effect Lipophilicity (Hansch-Fujita parameter, π) Metabolic Stability
-H Neutral 0.00 Variable
-CH₃ Weakly Electron-Donating 0.56 Susceptible to oxidation
-OCH₃ Electron-Donating (by resonance), Weakly Electron-Withdrawing (by induction) -0.02 Susceptible to O-dealkylation
-CF₃ Strongly Electron-Withdrawing 0.88 High
-OCF₃ Strongly Electron-Withdrawing 1.04 Very High

Historical Development of Imidazole Chemistry Relevant to 4 Trifluoromethoxy 1h Imidazole Research

Established Synthetic Pathways for this compound

While specific, dedicated literature on the synthesis of this compound is not extensively documented, established principles of imidazole synthesis and trifluoromethoxylation reactions allow for the postulation of viable multistep synthetic routes.

Multistep Synthetic Routes to this compound

A plausible and commonly employed strategy for the synthesis of substituted imidazoles is the construction of the imidazole ring from acyclic precursors. One such general method is the Debus synthesis, which involves the reaction of a dicarbonyl compound, an aldehyde, and ammonia. google.com For the synthesis of the target molecule, this would likely involve a precursor bearing the trifluoromethoxy group.

A hypothetical multistep synthesis could commence from a readily available starting material that can be functionalized with a trifluoromethoxy group. The subsequent steps would involve creating a suitable dicarbonyl or equivalent species to undergo cyclization.

Key Precursors and Their Transformation in this compound Synthesis

The primary challenge in the synthesis of this compound lies in the introduction of the trifluoromethoxy group at the C4 position of the imidazole ring. This can be approached in two main ways: by constructing the imidazole ring with a trifluoromethoxy-containing building block, or by introducing the trifluoromethoxy group onto a pre-formed imidazole ring.

Key Precursors for Ring Construction:

A potential key precursor could be a 3-carbon synthons containing a trifluoromethoxy group. For instance, a derivative of 3,3,3-trifluoropropanal (B1220928) could be envisioned as a starting point. nih.gov The transformation of such a precursor would involve the introduction of other necessary functionalities to facilitate the cyclization into the imidazole ring.

Precursor Type Potential Transformation Relevant Analogy
Trifluoromethoxylated α-haloketoneReaction with an amidine or ammonia and a carbonyl source.Condensation of α-halo ketones with amidines is a widely used method for 2,4-disubstituted imidazoles.
Trifluoromethoxylated dicarbonyl compoundReaction with an aldehyde and ammonia (Debus Synthesis).The Debus reaction is a classic method for preparing polysubstituted imidazoles. google.com
Trifluoromethoxylated enoneReaction with a nitrogen source to form a dihydroimidazole (B8729859), followed by oxidation.Synthesis of 4-trifluoromethylimidazoles from mesoionic 4-trifluoroacetyl-1,3-oxazolium-5-olates involves a dihydroimidazole intermediate. nih.gov

Novel Methodologies and Strategic Innovations in this compound Synthesis

Modern synthetic chemistry offers a range of powerful tools that could be applied to overcome the challenges associated with the synthesis of this compound. These include transition metal-catalyzed cross-coupling reactions and organocatalytic methods, as well as a growing emphasis on sustainable and green chemistry.

Transition Metal-Catalyzed Approaches to this compound

Transition metal catalysis provides efficient methods for the formation of C-O and C-N bonds, which are crucial steps in the synthesis of the target molecule. wikipedia.org While direct trifluoromethoxylation of a pre-formed imidazole ring at the C4 position is challenging, a strategy involving a pre-functionalized imidazole could be employed.

For example, a 4-halo-1H-imidazole could potentially undergo a copper- or palladium-catalyzed cross-coupling reaction with a trifluoromethoxide source. Recent advancements have seen the development of reagents for trifluoromethoxylation, although their application to electron-rich five-membered heterocycles like imidazole can be complex. nih.govresearchgate.net Another approach involves the synthesis of imidazole N-oxides which can be activated towards nucleophilic attack. nih.gov

Catalyst System Proposed Reaction Potential Advantages
Copper(I) or Palladium(II)Cross-coupling of 4-bromo-1H-imidazole with a trifluoromethoxide source.High efficiency and functional group tolerance.
Nickel(II)Photoredox-catalyzed trifluoromethylthiolation of iodo-imidazoles offers an analogy for C-O bond formation. nih.govacs.orgMild reaction conditions.
Copper(OTf)2/I2Catalyzed C-C bond cleavage of chalcones and benzylamines to form trisubstituted imidazoles. acs.orgPotential for novel disconnections.

Organocatalytic Strategies for this compound Construction

Organocatalysis has emerged as a powerful, metal-free alternative for the synthesis of complex molecules. acs.orgsemanticscholar.org For the synthesis of this compound, organocatalysts could be employed to activate precursors and control regioselectivity.

For instance, a cinchona alkaloid-based catalyst could potentially be used in an asymmetric Michael addition of a nucleophile to a trifluoromethoxylated α,β-unsaturated compound, setting the stereochemistry for a subsequent cyclization. acs.orgnih.gov Imidazole itself can also act as an organocatalyst in multicomponent reactions to form functionalized heterocycles. semanticscholar.org

Organocatalyst Type Proposed Application Potential Benefits
Cinchona AlkaloidsEnantioselective conjugate addition to a trifluoromethoxylated precursor.Access to chiral, non-racemic products.
N-Heterocyclic Carbenes (NHCs)Catalysis of cycloaddition reactions to form the imidazole ring.Mild reaction conditions and high efficiency.
Brønsted AcidsCatalysis of multicomponent reactions for imidazole synthesis.Simple, metal-free conditions.

Sustainable and Green Chemistry Aspects in this compound Synthesis

The principles of green chemistry are increasingly important in modern organic synthesis, aiming to reduce waste, use less hazardous materials, and improve energy efficiency. ias.ac.in Applying these principles to the synthesis of this compound would involve several considerations.

The use of water or other environmentally benign solvents in multicomponent reactions for imidazole synthesis has been reported and could be adapted. google.com Catalyst-free conditions, where the reaction is promoted by the reactants themselves or by a recyclable catalyst, are also highly desirable. ias.ac.in Mechanochemical synthesis, which involves reactions in the solid state with minimal or no solvent, presents another green alternative. rsc.org

Green Chemistry Approach Potential Implementation Environmental Advantage
Multicomponent Reactions in WaterOne-pot synthesis from simple precursors in an aqueous medium.Reduces the use of volatile organic compounds (VOCs).
Catalyst-Free SynthesisDesigning reaction conditions that do not require an external catalyst.Simplifies purification and reduces catalyst-related waste.
MechanochemistryBall-milling of solid reactants to induce reaction.Eliminates or significantly reduces the need for solvents.

Functionalization and Derivatization of the Imidazole Ring in this compound

The functionalization of this compound is a key step in the synthesis of more complex molecules. The imidazole ring possesses multiple sites for reaction: the two nitrogen atoms (N-1 and N-3) and the three carbon atoms (C-2, C-4, and C-5). The trifluoromethoxy group at the C-4 position significantly influences the regioselectivity of these reactions. The amine group of the imidazole is reactive and can be readily modified through nucleophilic substitution. ossila.com Protective group strategies, such as using chloromethyl methyl ether (MOMCl), can be employed to block reactivity at the nitrogen atoms, thereby directing substitution reactions to the carbon atoms of the ring. ossila.com

Selective functionalization at the nitrogen atoms of the imidazole ring is a common strategy for modifying its properties. This is typically achieved through N-alkylation or N-arylation reactions.

N-Alkylation: The direct alkylation of 4(5)-substituted imidazoles can often lead to a mixture of N-1 and N-3 isomers, posing a challenge for regioselectivity. A powerful strategy to overcome this involves the use of a directing group, such as the (2-(trimethylsilyl)ethoxy)methyl (SEM) group. nih.gov This approach allows for a "trans-N-alkylation" process, enabling the regioselective formation of 1-alkyl-4-substituted imidazoles. nih.gov For instance, N-alkylation of a SEM-protected imidazole with an alkyl halide, followed by acidic hydrolysis, can yield the desired 1-alkyl-4-aryl-imidazole in excellent yield. nih.gov

N-Arylation: Copper-catalyzed N-arylation reactions have emerged as a powerful tool for forming C-N bonds with imidazoles. The use of specific ligands can enhance the efficiency and scope of these reactions. For example, 4,7-dimethoxy-1,10-phenanthroline (B1245073) has been identified as an excellent ligand for the mild, copper-catalyzed N-arylation of imidazoles with aryl iodides and bromides. organic-chemistry.org This system allows for the transformation of various hindered and functionalized imidazoles and aryl halides in good to excellent yields. organic-chemistry.org Another effective method involves the use of arylboroxines as the aryl source in a copper salt-catalyzed system, which can proceed in the absence of a base or other additives to give the N-arylated products in moderate to excellent yields. beilstein-journals.org

Representative Conditions for N-Arylation of Imidazoles
Catalyst SystemAryl SourceBaseSolventKey FeaturesReference
(CuOTf)₂PhH / 4,7-dimethoxy-1,10-phenanthrolineAryl iodides, Aryl bromidesCs₂CO₃CH₃CNMild conditions, high yields, tolerates functional groups. organic-chemistry.org
Simple Copper Salt (e.g., Cu(OAc)₂)ArylboroxinesNoneEtOHBase-free, economical, and efficient under mild conditions. beilstein-journals.org

While nitrogen functionalization is common, the formation of new bonds at the carbon atoms of the imidazole ring is crucial for building more complex molecular frameworks.

Carbon-Carbon Bond Formation: Palladium-catalyzed cross-coupling reactions are a cornerstone for C-C bond formation on heterocyclic rings. Specifically, direct C-H arylation offers an atom-economical approach to introduce aryl groups onto the imidazole core. By employing a removable protecting group like the SEM group, regioselective arylation of the C-2 and C-5 positions of the imidazole ring can be achieved. nih.gov Different palladium catalyst systems have been developed to favor arylation at either the C-2 or C-5 position with both aryl bromides and chlorides. nih.gov This sequential C-arylation strategy provides a programmable route to access complex, multi-substituted imidazoles. nih.gov

General Conditions for Regioselective C-H Arylation of SEM-Protected Imidazoles
PositionCatalystLigandBaseSolventTemperatureReference
C5Pd(OAc)₂P(n-Bu)Ad₂K₂CO₃DMA120 °C nih.gov
C2Pd(OAc)₂SPhosK₂CO₃DMA120 °C nih.gov

Carbon-Heteroatom Bond Formation: The direct incorporation of heteroatoms (such as oxygen, sulfur, or nitrogen) onto the imidazole ring via C-H functionalization is an evolving field. sioc-journal.cn While specific examples for this compound are not extensively detailed in the provided literature, the general principles of C-H activation can be applied. These transformations often involve transition-metal catalysis or metal-free conditions to forge new C-O, C-S, or C-N bonds, further expanding the synthetic utility of the imidazole scaffold. sioc-journal.cn

Mechanistic Investigations of 4 Trifluoromethoxy 1h Imidazole Transformations

Mechanistic Studies of 4-(Trifluoromethoxy)-1H-imidazole Formation Reactions

The synthesis of the imidazole (B134444) core is a well-established area of organic chemistry, with several named reactions describing its construction. While specific mechanistic studies for this compound are not extensively documented, its formation can be understood by analogy to classical methods like the Debus-Radziszewski imidazole synthesis, which involves the multicomponent reaction of a 1,2-dicarbonyl, an aldehyde, and ammonia (B1221849). wikipedia.orgslideshare.net

For the synthesis of this compound, the likely precursors would be a dicarbonyl species bearing a trifluoromethoxy group, an aldehyde, and a source of ammonia.

Elucidation of Reaction Intermediates in this compound Synthesis

The Debus-Radziszewski reaction is proposed to proceed through several key intermediates. wikipedia.org The mechanism, though not known with absolute certainty, is thought to occur in two main stages. handwiki.org

Initially, the 1,2-dicarbonyl compound reacts with two equivalents of ammonia (or an ammonia source like ammonium acetate) to form a diimine intermediate. handwiki.orgmdpi.com This condensation step is crucial for setting up the subsequent cyclization.

In the second stage, the diimine intermediate condenses with an aldehyde. handwiki.org This step involves the formation of new carbon-nitrogen and carbon-carbon bonds, leading to a cyclized intermediate, which then aromatizes to form the stable imidazole ring.

Proposed Intermediates in the Formation of this compound:

StepReactantsIntermediateDescription
1 1-(trifluoromethoxy)ethane-1,2-dione + 2 NH₃1-(trifluoromethoxy)ethanedial diimineCondensation of the dicarbonyl with ammonia to form the key diimine intermediate.
2 Diimine intermediate + Formaldehyde (B43269)Dihydro-imidazole derivativeThe diimine undergoes cyclization with the aldehyde.
3 Dihydro-imidazole derivativeThis compoundAromatization via loss of a water molecule to yield the final product.

The trifluoromethoxy group (-OCF₃) is a strong electron-withdrawing group. Its presence on the dicarbonyl precursor would likely influence the reactivity of the carbonyl carbons, potentially affecting the rate of the initial condensation with ammonia.

Kinetic Studies Pertaining to this compound Formation

Kinetic studies on related imidazole syntheses often show that the rate-determining step can vary depending on the specific reactants and conditions. For many condensations of this type, the cyclization or the final aromatization step can be rate-limiting.

Reaction Mechanisms of this compound in Derivatization Reactions

The reactivity of the this compound ring is heavily dictated by the electronic properties of the trifluoromethoxy group and the inherent reactivity of the imidazole heterocycle.

Electrophilic Aromatic Substitution Mechanisms on this compound

The imidazole ring is an electron-rich aromatic system and is generally susceptible to electrophilic attack. globalresearchonline.netslideshare.net However, the presence of the strongly electron-withdrawing trifluoromethoxy group at the C4 position significantly deactivates the ring towards electrophilic substitution. rsc.org

The mechanism for electrophilic aromatic substitution proceeds via a positively charged intermediate known as an arenium ion or sigma complex. The stability of this intermediate determines the rate and regioselectivity of the reaction.

Attack at C5: Attack at the C5 position would place the positive charge on C4, directly adjacent to the highly electronegative trifluoromethoxy group. This would be a highly destabilized intermediate.

Attack at C2: Electrophilic attack at the C2 position is generally disfavored in imidazoles as it leads to a canonical form with a positive charge on the N3 nitrogen, which is considered unfavorable. uobabylon.edu.iq With the deactivating OCF₃ group at C4, attack at C2 becomes the most likely, albeit slow, pathway for electrophilic substitution. The intermediate formed is less destabilized compared to attack at C5.

Therefore, electrophilic substitution on this compound is expected to be slow and to occur preferentially at the C2 position. Common electrophilic substitution reactions like nitration or halogenation would require harsh conditions.

Predicted Regioselectivity for Electrophilic Substitution:

Position of AttackStability of IntermediatePredicted Outcome
C2 Moderately destabilizedMajor (but slow) product
C5 Highly destabilizedMinor or no product

Nucleophilic Attack Mechanisms on this compound

There are two primary modes of nucleophilic attack on this compound: deprotonation at the N1 nitrogen and nucleophilic aromatic substitution (SNAr) on the ring itself.

Deprotonation (Acid-Base Reaction): The imidazole N-H proton is acidic (pKa ≈ 14.5 for unsubstituted imidazole). The potent electron-withdrawing inductive effect of the trifluoromethoxy group significantly increases the acidity of the N1 proton, making it more susceptible to deprotonation by a base. This is the most common form of nucleophilic interaction, forming an imidazolate anion which can then be used in subsequent reactions, such as N-alkylation.

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic substitution on the imidazole ring is typically difficult. However, the presence of a strong electron-withdrawing group like -OCF₃ makes the ring more electron-deficient and thus more susceptible to attack by strong nucleophiles. pharmaguideline.com If a suitable leaving group were present at the C2 or C5 position, an SNAr reaction could occur. The trifluoromethoxy group would activate the ring for such an attack, stabilizing the negatively charged Meisenheimer-like intermediate.

Radical Reactions Involving this compound

The Minisci reaction is a powerful method for the direct C-H functionalization of electron-deficient nitrogen-containing heterocycles via a radical mechanism. wikipedia.orgrsc.org Given that the trifluoromethoxy group renders the imidazole ring electron-deficient, the Minisci reaction is a plausible pathway for its derivatization.

The mechanism involves the generation of a nucleophilic carbon-centered radical (e.g., an alkyl radical) which then attacks the protonated, electron-deficient imidazole ring. wikipedia.org

Mechanism Steps:

Protonation: The imidazole is protonated under acidic conditions, further increasing its electron deficiency.

Radical Generation: An alkyl radical is generated, typically from a carboxylic acid via oxidative decarboxylation using reagents like silver nitrate and ammonium persulfate. wikipedia.org

Radical Addition: The nucleophilic alkyl radical adds to the protonated imidazole ring. The strong electron-withdrawing effect of the -OCF₃ group directs this attack. The most electrophilic positions on the protonated ring are C2 and C5. The radical will preferentially attack the C2 position, which is para to the deactivating group's position and is a common site of attack in Minisci reactions on imidazoles. rsc.org

Rearomatization: The resulting radical cation is oxidized and loses a proton to restore aromaticity, yielding the C2-alkylated product.

The trifluoromethyl radical itself, being electrophilic, would be expected to react poorly with the already electron-deficient this compound ring. pnas.org

Mechanistic Insights into Catalytic Roles of this compound Derivatives

While direct mechanistic studies specifically investigating the catalytic roles of this compound and its derivatives are not extensively documented in publicly available research, insights can be drawn from the well-established catalytic behavior of imidazole-containing compounds and the influence of strong electron-withdrawing substituents like the trifluoromethoxy group. The catalytic potential of these derivatives can be primarily understood through two main avenues: their function as organocatalysts and their role as precursors to N-heterocyclic carbenes (NHCs).

The trifluoromethoxy (-OCF₃) group is a potent electron-withdrawing substituent due to the high electronegativity of the fluorine atoms. This electronic characteristic is expected to significantly modulate the properties of the imidazole ring, influencing its basicity, the acidity of the N-H proton, and the nucleophilicity of the nitrogen atoms. These modifications, in turn, would have a direct impact on the catalytic activity of any derivative.

One area of potential catalytic application is in reactions where the imidazole moiety acts as a nucleophilic or general base catalyst. For instance, imidazole and its derivatives are known to catalyze acyl transfer reactions. The reaction of imidazole with certain esters proceeds via a mechanism where the imidazole acts as a nucleophile, forming a tetrahedral intermediate. The decomposition of this intermediate can be influenced by a second imidazole molecule acting as a catalyst. rsc.org A study on the reaction of imidazole with substituted phenyl esters revealed a rate law dependent on both the imidazole concentration and its square, suggesting a specific catalytic function for a second imidazole molecule in the decomposition of the tetrahedral intermediate. rsc.org The strongly electron-withdrawing trifluoromethoxy group at the 4-position would decrease the nucleophilicity of the imidazole nitrogen, potentially slowing down the initial attack on the substrate. However, it would also make the corresponding imidazolium ion more acidic, which could be a factor in subsequent proton transfer steps.

A significant area of catalysis involving imidazole derivatives is their use as precursors to N-heterocyclic carbenes (NHCs). NHCs are a class of persistent carbenes that have found widespread use as ligands for transition metals and as organocatalysts. The electronic properties of NHCs are crucial to their catalytic activity and can be tuned by the substituents on the imidazole ring.

The stability of NHCs is attributed to the π-electron-donating and σ-electron-withdrawing effects of the adjacent nitrogen atoms. princeton.edumdpi.com The introduction of a trifluoromethoxy group at the 4-position of the imidazole ring would enhance the σ-electron-withdrawing nature of the system. This is expected to influence the stability of the carbene and its electronic properties.

The catalytic cycle of NHC-catalyzed reactions often involves the formation of key intermediates, such as the Breslow intermediate. Mechanistic investigations into NHC-catalyzed annulations have highlighted the importance of proton transfer steps, which can be assisted by a base. nih.gov The electronic nature of the NHC can influence the stability and reactivity of these intermediates. For an NHC derived from this compound, the increased electrophilicity of the carbene carbon could affect the initial nucleophilic attack on a substrate.

Furthermore, computational studies on NHC-catalyzed reactions have provided detailed insights into the reaction pathways. For example, density functional theory (DFT) investigations have been used to map the potential energy surfaces of various elementary steps, identifying key transition states and intermediates. nih.gov Such studies on an NHC bearing a 4-trifluoromethoxy substituent would be invaluable in elucidating the precise electronic effects on the catalytic cycle.

While specific experimental data on the catalytic applications of this compound derivatives is scarce, the established principles of imidazole and NHC catalysis provide a framework for predicting their behavior. The strong electron-withdrawing nature of the trifluoromethoxy group is anticipated to be a key determinant of their catalytic properties, influencing nucleophilicity, the stability of intermediates, and the rates of catalytic transformations. Further experimental and computational studies are necessary to fully explore and understand the mechanistic details of catalysis by this particular class of fluorinated imidazole derivatives.

Advanced Spectroscopic and Structural Elucidation of 4 Trifluoromethoxy 1h Imidazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of 4-(Trifluoromethoxy)-1H-imidazole

High-resolution NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. For this compound, a combination of one-dimensional and multi-dimensional NMR techniques would be employed to unambiguously assign all proton, carbon, and fluorine signals.

Multi-Dimensional NMR Techniques for Proton and Carbon Chemical Shift Assignments

The proton (¹H) NMR spectrum of this compound is expected to exhibit distinct signals for the protons on the imidazole (B134444) ring. The chemical shifts of these protons are influenced by the electron-withdrawing nature of the trifluoromethoxy group. To definitively assign these resonances, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are crucial. A COSY experiment would reveal the coupling relationships between adjacent protons on the imidazole ring, while an HSQC experiment would correlate each proton to its directly attached carbon atom.

Further structural information would be obtained from a HMBC (Heteronuclear Multiple Bond Correlation) experiment, which reveals long-range couplings between protons and carbons (typically over two to three bonds). This would be instrumental in confirming the connectivity of the imidazole ring and the position of the trifluoromethoxy substituent.

The carbon-¹³ (¹³C) NMR spectrum would provide information on the carbon framework of the molecule. The carbon atom attached to the trifluoromethoxy group is expected to show a characteristic chemical shift, and the fluorine atoms will likely induce splitting of this carbon signal due to C-F coupling.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Multiplicity
H-27.5 - 8.5135 - 145s
H-57.0 - 8.0115 - 125d
N-H10.0 - 13.0-br s
C-2-135 - 145d
C-4-140 - 150 (q)q
C-5-115 - 125d
-OCF₃-120 - 130 (q)q

Note: Predicted chemical shifts are estimates based on related structures and are subject to solvent and concentration effects. Multiplicity: s = singlet, d = doublet, q = quartet, br s = broad singlet.

Fluorine-19 NMR Spectroscopy for Trifluoromethoxy Group Characterization

Fluorine-¹⁹ (¹⁹F) NMR spectroscopy is a highly sensitive technique for characterizing fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance for the three equivalent fluorine atoms of the trifluoromethoxy group. The chemical shift of this signal provides valuable information about the electronic environment of the trifluoromethoxy group. The signal will likely appear as a singlet, as there are no adjacent fluorine or proton nuclei to cause splitting. The precise chemical shift can be influenced by the solvent and the electronic nature of the imidazole ring.

Advanced NMR for Dynamic and Conformational Studies of this compound

Advanced NMR techniques can provide insights into the dynamic processes and conformational preferences of this compound. For instance, variable temperature (VT) NMR studies could reveal information about tautomeric exchange of the N-H proton between the two nitrogen atoms of the imidazole ring.

Furthermore, Nuclear Overhauser Effect (NOE) spectroscopy, specifically through a NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment, could be used to probe the spatial proximity of different atoms. This would be particularly useful in determining the preferred conformation of the trifluoromethoxy group relative to the imidazole ring. The rotation around the C-O bond of the trifluoromethoxy group is generally considered to be facile, but specific intermolecular interactions in solution could favor certain conformations.

X-ray Crystallographic Analysis of this compound and its Derivatives

X-ray crystallography provides the most definitive structural information for crystalline compounds, offering precise bond lengths, bond angles, and details of intermolecular interactions in the solid state.

Solid-State Molecular Conformation and Intermolecular Interactions

A single-crystal X-ray diffraction study of this compound would reveal its precise three-dimensional structure. Key parameters that would be determined include the planarity of the imidazole ring and the geometry of the trifluoromethoxy group. The C-O and C-F bond lengths and the angles around the oxygen and carbon atoms of the trifluoromethoxy group would be of particular interest.

The conformation of the trifluoromethoxy group relative to the imidazole ring in the solid state is dictated by crystal packing forces and intermolecular interactions. It is anticipated that the trifluoromethyl group will adopt a staggered conformation to minimize steric hindrance.

Hydrogen Bonding Network Analysis in Crystalline this compound Structures

Table 2: Expected Crystallographic Data for this compound

ParameterExpected Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupCentrosymmetric (e.g., P2₁/c) or Non-centrosymmetric
N-H···N Hydrogen Bond Distance2.7 - 3.0 Å
Imidazole Ring Dihedral Angle< 5° (indicating planarity)

Note: These are general expectations for imidazole derivatives and the actual values would be determined by experimental analysis.

Polymorphism and Crystal Engineering of this compound

Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a critical consideration in the development of pharmaceutical and functional materials, as different polymorphs can exhibit distinct physical and chemical properties. The crystal engineering of this compound would focus on understanding and controlling the intermolecular interactions that govern its solid-state assembly.

The imidazole moiety is known to participate in a variety of intermolecular interactions, most notably N-H···N hydrogen bonds, which are a common feature in the crystal structures of imidazole derivatives researchgate.net. These strong, directional interactions are likely to be a primary determinant in the crystal packing of this compound. The presence of the trifluoromethoxy group introduces additional complexity and potential for other types of non-covalent interactions. The highly electronegative fluorine atoms of the -OCF3 group can act as weak hydrogen bond acceptors and participate in halogen bonding.

The interplay between the strong N-H···N hydrogen bonds of the imidazole ring and weaker interactions involving the trifluoromethoxy group would likely lead to a complex potential energy landscape with the possibility of multiple stable or metastable polymorphic forms. The shape and electronic properties of the molecule, influenced by the trifluoromethoxy substituent, will also play a crucial role in dictating the most favorable packing arrangements. The study of a related compound, 4,4-dimethyl-2-(trifluoromethyl)-4,5-dihydro-1H-imidazole, reveals the presence of intermolecular N—H···N hydrogen bonds connecting the molecules in the crystal lattice researchgate.net. This supports the prediction that similar hydrogen bonding motifs would be significant in the crystal structure of this compound.

Crystal engineering strategies for this compound could involve co-crystallization with other molecules (co-formers) that can form predictable intermolecular interactions, or systematic studies of crystallization conditions (e.g., solvent, temperature, and pressure) to isolate different polymorphic forms. Understanding the supramolecular synthons—the robust and predictable non-covalent interactions—is key to designing crystalline materials with desired properties.

Table 1: Potential Intermolecular Interactions in the Crystal Structure of this compound

Interaction TypeDonorAcceptorPotential Role in Crystal Packing
Hydrogen BondingImidazole N-HImidazole NPrimary structural motif, formation of chains or networks
Halogen BondingC-F (Trifluoromethoxy)N (Imidazole) or O (Trifluoromethoxy)Directional interaction influencing packing
Dipole-Dipole InteractionsC-F, C-O bondsC-F, C-O bondsContribution to lattice energy
van der Waals ForcesEntire moleculeEntire moleculeGeneral packing stabilization

Vibrational Spectroscopy (Infrared and Raman) for Structural Analysis of this compound

The imidazole ring exhibits several characteristic vibrational modes. The N-H stretching vibration is typically observed as a broad band in the IR spectrum in the region of 3200-2500 cm⁻¹, with the broadening resulting from hydrogen bonding in the solid state. C-H stretching vibrations of the imidazole ring are expected in the 3150-3000 cm⁻¹ region. The C=N and C=C stretching vibrations within the ring give rise to a series of bands between 1650 and 1450 cm⁻¹. Ring breathing modes and in-plane and out-of-plane bending vibrations of C-H and N-H bonds occur at lower frequencies. For instance, studies on 4-(4-fluoro-phenyl)-1H-imidazole have identified imidazole ring C-C stretching vibrations in the FT-Raman spectrum at 1513 and 1293 cm⁻¹ researchgate.net.

The trifluoromethoxy group (-OCF₃) is characterized by strong absorptions due to the C-F and C-O stretching vibrations. The C-F stretching modes are typically very strong in the IR spectrum and are expected to appear in the 1300-1000 cm⁻¹ region. The asymmetric and symmetric stretching vibrations of the CF₃ group will likely result in multiple intense bands. The C-O stretching vibration associated with the trifluoromethoxy group is also expected in this region, potentially overlapping with the C-F stretches.

The vibrational spectrum of this compound will be a composite of the modes from both the imidazole and trifluoromethoxy groups, with potential shifts in frequency due to electronic coupling between the two moieties. The electron-withdrawing nature of the trifluoromethoxy group can influence the electron density within the imidazole ring, leading to shifts in the characteristic ring vibrations.

Computational methods, such as Density Functional Theory (DFT), are powerful tools for predicting vibrational frequencies and can aid in the assignment of experimental spectra. By calculating the vibrational modes and their corresponding IR and Raman intensities, a theoretical spectrum can be generated. This theoretical spectrum can then be compared with experimental data to confirm the molecular structure and provide a detailed understanding of the vibrational dynamics.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupPredicted Wavenumber Range (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
N-H StretchImidazole3200-2500Strong, BroadWeak
C-H StretchImidazole3150-3000MediumMedium
C=N / C=C StretchImidazole Ring1650-1450Medium-StrongMedium-Strong
C-F Asymmetric StretchTrifluoromethoxy~1280-1240Very StrongWeak
C-F Symmetric StretchTrifluoromethoxy~1150Very StrongMedium
C-O StretchTrifluoromethoxy~1100-1000StrongWeak
Imidazole Ring BendingImidazole< 1000MediumMedium

High-Resolution Mass Spectrometry for Precise Structural Confirmation of this compound

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's elemental composition by providing a highly accurate measurement of its mass-to-charge ratio (m/z).

For this compound, with the chemical formula C₄H₃F₃N₂O, the theoretical exact mass can be calculated.

Molecular Formula: C₄H₃F₃N₂O

Calculated Exact Mass: 152.0197 g/mol nih.gov

An HRMS experiment would be expected to yield a molecular ion peak ([M+H]⁺ or [M]⁺˙) that corresponds precisely to this calculated value, typically with sub-ppm mass accuracy. This level of precision allows for the confident differentiation of this compound from other compounds that may have the same nominal mass.

In addition to the molecular ion, the mass spectrum will exhibit a fragmentation pattern that provides further structural information. The fragmentation of the molecular ion is induced by the high energy of the ionization process, leading to the formation of smaller, stable fragment ions. The fragmentation pathways are governed by the relative strengths of the chemical bonds and the stability of the resulting fragments.

For this compound, likely fragmentation pathways could include:

Loss of the trifluoromethoxy group: Cleavage of the C-O bond could lead to the loss of a ·OCF₃ radical, resulting in a fragment corresponding to the protonated imidazole ring.

Fragmentation of the imidazole ring: The imidazole ring itself can undergo characteristic fragmentation, often involving the loss of HCN or related small molecules.

Loss of fluorine: Sequential loss of fluorine atoms from the trifluoromethoxy group may also be observed.

The analysis of these fragmentation patterns, in conjunction with the accurate mass measurement of the parent and fragment ions, provides a robust method for the structural confirmation of this compound.

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound

IonFormulaCalculated Exact Mass (m/z)Potential Origin
[M+H]⁺C₄H₄F₃N₂O⁺153.0270Protonated molecular ion
[M]⁺˙C₄H₃F₃N₂O⁺˙152.0197Molecular ion
[M-OCF₃]⁺C₃H₃N₂⁺67.0296Loss of trifluoromethoxy radical
[M-HCN]⁺˙C₃H₂F₃NO⁺˙125.0088Loss of hydrogen cyanide from the imidazole ring

Computational and Theoretical Studies of 4 Trifluoromethoxy 1h Imidazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Detailed Density Functional Theory (DFT) calculations for 4-(trifluoromethoxy)-1H-imidazole are not presently available in the reviewed literature. DFT is a powerful computational method used to investigate the electronic structure of many-body systems, and its application to this molecule would provide significant insights.

Electronic Properties and Frontier Molecular Orbitals (FMOs) of this compound

Specific data on the electronic properties and Frontier Molecular Orbitals (HOMO-LUMO) for this compound have not been reported. Such analysis would be critical in understanding the molecule's kinetic stability and chemical reactivity. The energy of the HOMO is indicative of its electron-donating capability, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability.

Table 1: Hypothetical Frontier Molecular Orbital Energies of this compound No published data is available. This table is for illustrative purposes only.

Parameter Energy (eV)
HOMO Data not available
LUMO Data not available

Charge Distribution and Electrostatic Potential Maps of this compound

A quantitative analysis of the charge distribution and the molecular electrostatic potential (MEP) map for this compound is not found in the current body of scientific literature. An MEP map would be instrumental in identifying the electrophilic and nucleophilic sites on the molecule, which is essential for predicting its intermolecular interaction patterns. The electron-withdrawing trifluoromethoxy group is expected to significantly influence the charge distribution across the imidazole (B134444) ring.

Prediction of Spectroscopic Parameters (NMR, IR) for this compound

While experimental spectroscopic data may exist in proprietary databases, theoretical predictions of NMR and IR spectra for this compound based on DFT calculations are not publicly documented. Such computational predictions are highly valuable for complementing and interpreting experimental data, aiding in the structural elucidation of the compound.

Table 2: Hypothetical Predicted Vibrational Frequencies of this compound No published data is available. This table is for illustrative purposes only.

Vibrational Mode Predicted Wavenumber (cm⁻¹)
N-H Stretch Data not available
C=N Stretch Data not available
C-O-C Stretch Data not available

Quantum Chemical Modeling of Reaction Pathways and Transition States

There is a notable absence of published research detailing the quantum chemical modeling of reaction pathways and transition states specifically involving this compound.

Computational Elucidation of Reaction Mechanisms involving this compound

The scientific literature lacks computational studies aimed at elucidating the mechanisms of reactions where this compound acts as a reactant, intermediate, or catalyst. Such studies would be invaluable for understanding its reactivity and for the rational design of synthetic routes.

Energy Profiles and Activation Barriers for this compound Reactions

Consequently, without elucidated reaction mechanisms, there are no available data on the energy profiles or the calculated activation barriers for any reactions involving this compound. This information is fundamental to predicting reaction kinetics and thermodynamic feasibility.

Table 3: Hypothetical Activation Energy for a Reaction of this compound No published data is available. This table is for illustrative purposes only.

Reaction Type Activation Energy (kcal/mol)
N-Alkylation Data not available

Molecular Dynamics Simulations and Intermolecular Interactions of this compound

Molecular dynamics (MD) simulations serve as a powerful tool to elucidate the dynamic behavior of molecules over time, providing insights into conformational changes, solvent interactions, and the stability of molecular complexes. Although specific MD simulation data for this compound is not presently available, the behavior of related fluorinated and imidazole-containing compounds in simulation studies allows for informed predictions.

The trifluoromethoxy (-OCF₃) group is known for its strong electron-withdrawing nature and high lipophilicity, properties that significantly influence a molecule's intermolecular interactions. The fluorine atoms in the -OCF₃ group can participate in various non-covalent interactions, such as hydrogen bonds, halogen bonds, and van der Waals forces. Computational studies on trifluoromethyl-substituted molecules have highlighted the role of the trifluoromethyl group in modulating molecular packing in the solid state through a network of weak C–H···F interactions. These interactions, while individually weak, can collectively contribute to the stability of crystal structures.

The imidazole ring itself is capable of forming strong hydrogen bonds through its N-H group (as a donor) and the lone pair on the other nitrogen atom (as an acceptor). The interplay between these traditional hydrogen bonds and the weaker interactions involving the trifluoromethoxy group would be a key feature in the molecular dynamics of this compound.

Table 1: Plausible Intermolecular Interactions for this compound

Interaction TypeDonorAcceptorSignificance
Hydrogen BondImidazole N-HImidazole N, Oxygen of -OCF₃Primary interaction driving molecular recognition and self-assembly.
C–H···F InteractionAromatic C-HFluorine of -OCF₃Contributes to crystal packing and conformational stability.
π–π StackingImidazole RingImidazole Ring of adjacent moleculeInfluences the packing of molecules in the solid state and in solution.
Halogen BondNot directly applicable unless other halogens are presentCan act as a halogen bond acceptorThe trifluoromethoxy group can influence the electrostatic potential of the molecule, affecting its ability to participate in halogen bonding with other molecules.

It is important to note that the amphiphilic nature of the trifluoromethyl group can also be observed, influencing how the molecule orients itself in different solvent environments acs.org.

QSAR (Quantitative Structure-Activity Relationship) Descriptors from Computational Analysis for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a series of compounds with their biological activity. These models rely on molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. While specific QSAR studies on this compound derivatives are not documented, we can infer the relevant descriptors based on studies of other imidazole and trifluoromethyl-containing heterocyclic compounds.

The descriptors for this compound and its derivatives would be broadly categorized into electronic, steric, and lipophilic parameters.

Electronic Descriptors: The trifluoromethoxy group is a strong electron-withdrawing group, which will significantly impact the electronic properties of the imidazole ring. Key electronic descriptors would include:

Hammett constants (σ): To quantify the electron-withdrawing effect of the -OCF₃ group.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: These are crucial for understanding the molecule's reactivity and its ability to participate in charge-transfer interactions.

Steric Descriptors: The size and shape of the molecule are critical for its interaction with biological targets. Relevant descriptors include:

Sterimol parameters (L, B1, B5): To describe the dimensions of the substituent.

Lipophilic Descriptors: The trifluoromethoxy group is known to increase the lipophilicity of a molecule, which affects its solubility, membrane permeability, and binding to hydrophobic pockets of proteins.

LogP (partition coefficient): The primary measure of lipophilicity. The SCF₃ group, a related moiety, has a high Hansch parameter (π = 1.44), indicating its significant contribution to lipophilicity nih.gov. The -OCF₃ group would have a similarly high value.

Table 2: Predicted QSAR Descriptors for this compound Derivatives

Descriptor ClassSpecific DescriptorPredicted Influence of -OCF₃ Group
Electronic Hammett Constant (σ)High positive value, indicating strong electron withdrawal.
Dipole MomentIncreased polarity compared to unsubstituted imidazole.
HOMO-LUMO GapLikely to be altered, affecting chemical reactivity and spectral properties.
Steric Molecular VolumeIncreased volume due to the -OCF₃ substituent.
Sterimol ParametersSpecific L, B1, and B5 values would quantify the steric bulk.
Lipophilic LogPSignificantly increased, enhancing lipophilicity.

In QSAR studies of related heterocyclic compounds, a combination of 2D and 3D descriptors, including topological indices and 3D-MoRSE descriptors, have been found to be important for predicting biological activity. These descriptors capture information about the molecule's shape, size, and electronic properties.

Advanced Research Applications of 4 Trifluoromethoxy 1h Imidazole and Its Derivatives

4-(Trifluoromethoxy)-1H-imidazole as a Building Block in Complex Organic Synthesis

The imidazole (B134444) core is a ubiquitous motif in pharmaceuticals and functional materials, making substituted imidazoles valuable starting materials in synthetic chemistry. The introduction of a trifluoromethoxy (-OCF3) group is often pursued to enhance metabolic stability, lipophilicity, and binding affinity of bioactive molecules. However, dedicated studies on the integration of this compound into more complex molecular architectures are not readily found in the current body of scientific literature.

Integration into Advanced Heterocyclic Scaffolds

There is a lack of specific published research demonstrating the use of this compound as a precursor for the synthesis of advanced, fused, or polycyclic heterocyclic scaffolds. While general methods for the elaboration of the imidazole ring are well-established, their specific application to this particular fluorinated derivative has not been detailed.

Applications in Multi-Component Reactions

Multi-component reactions (MCRs) offer an efficient pathway to complex molecules in a single synthetic operation. Imidazole derivatives are known to participate in various MCRs. However, searches for the participation of this compound in well-known MCRs such as the Ugi or Passerini reactions have not yielded any specific examples or dedicated studies.

Catalytic Applications of this compound-Based Ligands and Organocatalysts

The nitrogen atoms of the imidazole ring make it an excellent coordinating ligand for transition metals and a versatile platform for the design of organocatalysts.

Chiral this compound Derivatives in Asymmetric Catalysis

The development of chiral ligands is crucial for asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. While the synthesis of chiral imidazole-containing ligands is a mature field, there are no specific reports on the design, synthesis, or application of chiral derivatives of this compound in asymmetric transformations.

Coordination Chemistry of this compound in Metal-Catalyzed Reactions

The coordination of imidazole derivatives to metal centers is fundamental to the function of many metalloenzymes and synthetic catalysts. The electronic properties of the trifluoromethoxy group could significantly influence the coordination properties of the imidazole ring and the catalytic activity of the resulting metal complex. Nevertheless, detailed studies on the coordination chemistry of this compound with various transition metals and the catalytic applications of such complexes are not documented in the available literature.

Development of Advanced Materials Incorporating this compound Moieties

The unique properties imparted by the trifluoromethoxy group make it an attractive component for the design of advanced materials, including polymers, ionic liquids, and metal-organic frameworks (MOFs). While there is extensive research on imidazole-functionalized materials, specific examples incorporating the this compound moiety are absent from the scientific literature. The synthesis of polymers or MOFs from this specific building block has not been reported.

Integration into Polymer Architectures for Specific Material Properties

The incorporation of this compound and its derivatives as monomers or functional pendants into polymer backbones is a promising strategy for developing advanced materials with tailored properties. The trifluoromethoxy group imparts a unique combination of characteristics that can significantly enhance the performance of various polymers, such as polyimides and poly(arylene ether)s.

The introduction of trifluoromethyl (-CF3) groups, a close analogue to the trifluoromethoxy group, into polymer structures has been shown to positively affect thermal and optical properties. For instance, fully fluorinated polyimide films exhibit significantly higher optical transmittance compared to their non-fluorinated counterparts. semanticscholar.org This is attributed to the disruption of intermolecular charge-transfer complexes by the bulky, electron-withdrawing fluorine groups. Similarly, polymers containing the -OCF3 group are expected to demonstrate enhanced optical clarity and reduced dielectric constants, which are critical properties for microelectronics and advanced optical applications. researchgate.net

Furthermore, the presence of trifluoromethyl groups can increase the fractional free volume within a polymer matrix, which is beneficial for applications like gas separation membranes. researchgate.netacs.org While increasing free volume can sometimes lead to a trade-off with selectivity, in stiffer polymer backbones, the introduction of -CF3 groups has been found to increase both permeability and selectivity. acs.org The trifluoromethoxy group, with its larger volume, is anticipated to produce similar or even more pronounced effects.

The strong electronegativity of the trifluoromethoxy group also contributes to high thermal stability and chemical inertness in the resulting polymers. nih.gov Fluorinated polymers are known for their high thermal stability, with some polyimides exhibiting thermal stability exceeding 500 °C. semanticscholar.org The C-F bond is one of the strongest in organic chemistry, contributing to the metabolic and chemical stability of molecules containing these groups. mdpi.com This robustness makes materials derived from this compound suitable for use in harsh environments, such as those encountered in aerospace applications. semanticscholar.org

Additionally, the imidazole moiety itself offers sites for further functionalization or can participate in specific interactions within the polymer matrix, such as hydrogen bonding or metal coordination, providing a route to creating functional polymers for catalysis or sensing.

Table 1: Anticipated Influence of this compound Integration on Polymer Properties
PropertyAnticipated EffectUnderlying CausePotential Application
Thermal Stability IncreasedHigh bond energy of C-F bonds within the -OCF3 group. nih.govmdpi.comAerospace components, high-temperature coatings
Optical Transparency EnhancedDisruption of polymer chain packing and reduction of intermolecular charge-transfer complexes. semanticscholar.orgOptical films, flexible displays
Dielectric Constant LoweredIncreased free volume and low polarizability of the C-F bond. researchgate.netMicroelectronics, high-frequency circuit boards
Solubility ImprovedReduced intermolecular forces and disruption of crystal packing. nih.govSolution-processable films and coatings
Chemical Resistance IncreasedInertness of the highly fluorinated group. nih.govProtective coatings, chemical-resistant membranes
Gas Permeability IncreasedCreation of larger fractional free volume within the polymer matrix. acs.orgGas separation membranes

Applications in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry relies on non-covalent interactions to construct well-ordered, functional architectures from molecular building blocks. This compound and its derivatives are excellent candidates for designing such systems due to the combined features of the imidazole ring and the trifluoromethoxy group.

The imidazole core possesses both a hydrogen bond donor (the N-H proton) and a hydrogen bond acceptor (the sp2-hybridized nitrogen atom). This dual functionality allows for the formation of predictable and robust hydrogen-bonding networks, which are a primary driving force for self-assembly. researchgate.net For example, studies on other imidazole-based amphiphiles have shown their ability to self-assemble into various supramolecular structures, including reverse micelles and thermotropic liquid crystalline phases, through intermolecular hydrogen bonding. researchgate.net These self-assembled structures can serve as templates or nanoreactors for other chemical processes. researchgate.net

The trifluoromethoxy group significantly modulates the intermolecular forces governing self-assembly. Its properties include:

High Lipophilicity : The -OCF3 group is one of the most lipophilic substituents used in chemistry. mdpi.comnih.gov This property can be harnessed to design amphiphilic molecules that self-assemble in aqueous or polar environments, forming structures like micelles or vesicles where the fluorinated tails are sequestered from the solvent.

Electron-Withdrawing Nature : As a strongly electron-withdrawing group, the -OCF3 substituent can influence the hydrogen-bonding acidity of the imidazole N-H proton and create distinct regions of electron density on the molecule. This can lead to specific dipole-dipole or other electrostatic interactions that direct the assembly process.

Potential for Halogen Bonding : The fluorine atoms of the trifluoromethoxy group can act as halogen bond acceptors, participating in stabilizing non-covalent interactions with suitable donor atoms. These directional interactions can provide an additional layer of control over the final supramolecular architecture.

By chemically modifying this compound, for instance, by attaching long alkyl or oligo(ethylene glycol) chains, researchers can create novel amphiphiles. These molecules could self-assemble into complex structures such as nanofibers, gels, or liquid crystals. The precise architecture of these assemblies would be dictated by the interplay of hydrogen bonding from the imidazole headgroup, the hydrophobic/lipophilic interactions of the trifluoromethoxy group, and the van der Waals forces from the appended chains.

Table 2: Role of this compound Derivatives in Supramolecular Assembly
Structural ComponentKey Non-Covalent InteractionInfluence on Self-AssemblyPotential Supramolecular Structure
Imidazole Ring (N-H) Hydrogen Bond DonorDirects the formation of chains or networks. researchgate.netFibrous aggregates, 2D sheets
Imidazole Ring (N) Hydrogen Bond AcceptorActs as a complementary site for N-H donors, reinforcing assembly. researchgate.netDimers, hexameric assemblies
Trifluoromethoxy (-OCF3) Group Hydrophobic/Lipophilic InteractionsDrives aggregation in polar solvents to minimize solvent exposure; high lipophilicity enhances this effect. nih.govMicelles, vesicles, liquid crystals
Fluorine Atoms Halogen Bonding, Dipole-Dipole InteractionsProvides directional control and additional stability to the assembled structure.Ordered crystalline phases, gels
Appended Chains (e.g., Alkyl) Van der Waals ForcesContributes to packing and stability of the hydrophobic core.Lamellar or columnar phases in liquid crystals

Future Research Directions and Unexplored Avenues for 4 Trifluoromethoxy 1h Imidazole

Exploration of Novel Synthetic Methodologies and Green Chemistry Approaches

The current synthetic routes to trifluoromethoxy-substituted heterocycles often rely on multi-step processes or harsh reagents. researchgate.net A primary future objective is the development of more efficient, sustainable, and atom-economical methods for the synthesis of 4-(Trifluoromethoxy)-1H-imidazole.

Visible-Light Photoredox Catalysis: A significant area for exploration is the use of visible-light photoredox catalysis. acs.orgnih.gov This technique has emerged as a powerful tool for C-H functionalization under mild conditions. nih.gov Future research could focus on developing a direct C-H trifluoromethoxylation of an imidazole (B134444) precursor or a photoredox-mediated cyclization to form the imidazole ring with the -OCF3 group already installed. Such methods could reduce the need for pre-functionalized starting materials and minimize waste. acs.org

Green Chemistry and Multicomponent Reactions (MCRs): The principles of green chemistry, such as the use of non-toxic solvents, solvent-free conditions, and catalytic processes, are largely unexplored for this specific compound. researchgate.netias.ac.in Designing one-pot, multicomponent reactions (MCRs) that combine simple precursors to build the this compound core would be a substantial advancement. rsc.org Research into solid-state synthesis using techniques like ball milling could also provide eco-friendly alternatives to traditional solvent-based methods.

A hypothetical comparison highlights the potential advantages of a future green synthetic approach over a traditional one.

MetricTraditional Multi-Step Synthesis (Hypothetical)Future Photoredox MCR (Projected)
Number of Steps 3-51-2
Solvent Usage High (e.g., chlorinated solvents)Low (e.g., acetonitrile, or solvent-free)
Energy Input High (reflux temperatures)Low (visible light at room temp.)
Atom Economy ModerateHigh
Catalyst Stoichiometric reagentsCatalytic (e.g., Ruthenium or organic dyes)

This table presents a hypothetical comparison to illustrate projected goals for future green synthesis research.

Deeper Mechanistic Understanding of Complex Transformations Involving this compound

A thorough understanding of reaction mechanisms is crucial for optimizing existing transformations and designing new ones. For this compound, the interplay between the electron-withdrawing -OCF3 group and the imidazole ring's reactivity is not well-documented.

Future research should employ a combination of experimental and computational techniques to probe its reaction pathways. Isotopic labeling studies, for instance, could elucidate the origin of atoms in complex transformations, similar to mechanistic studies on sulfoxide transfer reactions. nih.gov Kinetic analysis and the isolation of reaction intermediates could provide direct evidence for proposed pathways. researchgate.net Investigating the role of the imidazole nitrogen atoms in directing reactions or stabilizing intermediates will be critical. Understanding these fundamentals is essential for controlling regioselectivity in further functionalization of the imidazole ring.

Predictive Modeling and Data Science Applications in this compound Research

Computational chemistry and data science offer powerful tools to accelerate research and development, yet their application to this compound is a nascent field. cosmosscholars.comnih.gov

In Silico Property Prediction: Future work should involve the use of Density Functional Theory (DFT) and other computational methods to predict the molecule's key properties. nih.gov This includes electronic characteristics (e.g., molecular electrostatic potential), reactivity indices, and spectroscopic signatures. Such models can guide synthetic efforts by predicting the most likely sites for electrophilic or nucleophilic attack. Furthermore, in silico screening of ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties can rapidly assess the potential of its derivatives as drug candidates, a common practice for novel imidazole-based compounds. nih.govnih.govmdpi.com

Machine Learning for Reaction Optimization: As experimental data becomes available, machine learning algorithms could be trained to predict optimal reaction conditions (e.g., catalyst, solvent, temperature) for reactions involving this compound. This data-driven approach can significantly reduce the experimental effort required to develop new synthetic transformations.

A potential computational workflow for investigating new derivatives is outlined below.

StepTechniqueObjective
1. Scaffolding Molecular ModelingDesign a virtual library of derivatives based on the this compound core.
2. Property Calculation DFT / QSARCalculate electronic properties, lipophilicity, and solubility for each derivative.
3. Target Interaction Molecular DockingSimulate the binding of derivatives to known biological targets (e.g., enzymes, receptors). mdpi.com
4. ADMET Prediction In Silico ModelsPredict pharmacokinetic and toxicity profiles to filter out unfavorable candidates. nih.gov
5. Synthesis Prioritization Data AnalysisRank candidates based on predicted activity and drug-likeness to guide experimental synthesis.

This table outlines a prospective computational workflow to guide future research into derivatives of this compound.

Expansion of Applications in Emerging Areas of Chemical Science

The unique combination of a biologically relevant imidazole scaffold nih.govlongdom.org and a property-modulating trifluoromethoxy group suggests that this compound could be a valuable building block in several emerging areas.

Medicinal and Agrochemical Chemistry: The -OCF3 group is known to enhance metabolic stability and lipophilicity in drug candidates. nih.gov Future research should focus on incorporating the this compound moiety into new molecular scaffolds to develop novel therapeutic agents or agrochemicals. Its structural similarity to bioactive imidazoles suggests potential applications in developing kinase inhibitors or antimicrobial compounds. nih.govossila.com

Materials Science: Imidazole derivatives have been investigated for applications in materials science, including as components of liquid crystals, covalent organic frameworks (COFs), and fluorescent materials. nih.govossila.comresearchgate.net The strong dipole moment and specific electronic properties conferred by the -OCF3 group could lead to novel materials with unique optical or electronic characteristics. An unexplored avenue is the synthesis of polymers or frameworks using this compound as a monomer or coordinating ligand, potentially for applications in gas capture or catalysis. ossila.com

Q & A

Basic Research Questions

What are the standard synthetic routes for 4-(Trifluoromethoxy)-1H-imidazole, and how can reaction conditions influence yield?

The synthesis of this compound derivatives typically involves condensation or substitution reactions. For example, 1-methyl-5-nitro-2-{(E)-2-[4-(trifluoromethoxy)phenyl]vinyl}-1H-imidazole was synthesized by reacting dimetridazole with 4-(trifluoromethoxy)benzaldehyde under NaOEt catalysis, yielding 14% after column chromatography . Low yields here suggest sensitivity to steric effects or competing side reactions. To improve efficiency, alternative methods like microwave-assisted synthesis (as in for similar imidazoles) or eco-friendly catalysts (e.g., aqueous-phase reactions) could be explored .

What spectroscopic techniques are critical for characterizing this compound derivatives?

Nuclear Magnetic Resonance (NMR) and high-resolution mass spectrometry (HRMS) are essential. For instance, 1H^{1}\text{H} NMR (400 MHz, DMSO-d6d_6) confirmed vinyl proton coupling (J=15.6HzJ = 15.6 \, \text{Hz}) in a trifluoromethoxy-substituted imidazole derivative, while HRMS validated the molecular ion peak (m/z=314.0752m/z = 314.0752) . Elemental analysis further verified purity, with deviations (<0.5%) indicating potential residual solvents or byproducts .

How do substituent positions affect the reactivity of imidazole derivatives in substitution reactions?

Substituent steric and electronic properties dictate regioselectivity. For example, N-protection of imidazoles (e.g., methoxymethylation in ) requires bulky aryl groups at C-4 to direct reactivity to the less hindered N-position . Similarly, trifluoromethoxy groups at C-4 may deactivate the imidazole ring toward electrophilic substitution but enhance stability under oxidative conditions .

Advanced Research Questions

How can crystallographic data resolve structural ambiguities in this compound derivatives?

Single-crystal X-ray diffraction provides precise bond angles and packing interactions. In a phenanthroimidazole analog, dihedral angles between the imidazole core and aryl substituents (e.g., 14.3°–84.2°) revealed non-planar conformations, while intermolecular C–H⋯F/N hydrogen bonds stabilized the crystal lattice . Such data guide structure-activity relationship (SAR) studies by correlating geometry with electronic properties .

What strategies mitigate low yields in Pd-catalyzed C–H functionalization of imidazoles?

Pd-catalyzed diversification (e.g., ) often suffers from steric hindrance. Using directing groups (e.g., sulfonyl or biphenyl moieties) can enhance regioselectivity. For example, 1-([1,1'-biphenyl]-4-yl(phenyl)methyl)-1H-imidazole derivatives achieved >75% purity via flash chromatography after optimizing ligand (e.g., phosphine) and solvent (e.g., toluene) systems . Mechanistic studies (e.g., DFT calculations) could further identify rate-limiting steps .

How do trifluoromethoxy groups influence biological activity in imidazole-based compounds?

The trifluoromethoxy group enhances lipophilicity and metabolic stability. In antimicrobial studies (), derivatives with this group showed activity against Giardia lamblia, likely due to increased membrane permeability . Comparative SAR studies with methoxy or halogen substituents (e.g., ) can isolate electronic vs. steric contributions .

What computational methods predict the reactivity of trifluoromethoxy-substituted imidazoles?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the electron-withdrawing trifluoromethoxy group lowers HOMO energy, reducing susceptibility to oxidation—critical for designing stable catalysts or pharmaceuticals . Molecular docking (as in ) further models interactions with biological targets .

Methodological Considerations

How to optimize reaction scalability for multi-step imidazole syntheses?

Scale-up challenges include exothermicity and purification. describes a scaled synthesis of 4-formylimidazoles using eco-friendly conditions (e.g., water as a co-solvent), achieving >80% yield via controlled temperature and catalytic systems . Continuous-flow reactors may further enhance reproducibility for trifluoromethoxy derivatives .

What analytical workflows validate purity in complex imidazole mixtures?

Combined techniques are essential:

  • HPLC-MS identifies co-eluting impurities.
  • 2D NMR (e.g., HSQC, COSY) resolves overlapping signals in crowded spectra .
  • X-ray powder diffraction (XRPD) detects polymorphic forms impacting bioavailability .

Data Contradictions and Resolution

How to reconcile discrepancies in reported biological activities of similar imidazoles?

Variations in assay conditions (e.g., cell lines, solvent systems) may explain conflicting data. For example, trifluoromethoxy derivatives in showed moderate antimicrobial activity, while analogous compounds in displayed stronger kinase inhibition. Meta-analyses using standardized protocols (e.g., OECD guidelines) and controls (e.g., solvent-only blanks) are recommended .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.